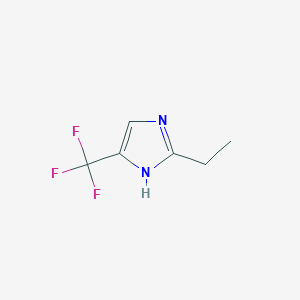

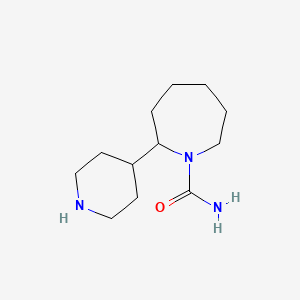

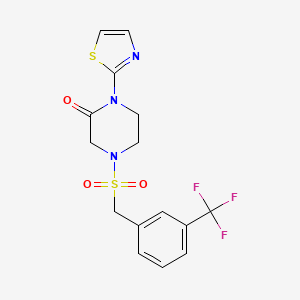

2-ethyl-4-(trifluoromethyl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, with each step involving different reactants and conditions .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility in various solvents, and spectral properties. These properties can often be found in databases or determined experimentally .Scientific Research Applications

Synthesis of Diverse Heterocycles

- Versatility in Synthesis: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor related to 2-ethyl-4-(trifluoromethyl)-1H-imidazole, demonstrates versatility in synthesizing a range of trifluoromethyl heterocycles, including imidazoles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).

Corrosion Inhibition

- Metal Corrosion Prevention: Novel imidazoline derivatives, closely related to 2-ethyl-4-(trifluoromethyl)-1H-imidazole, have been explored as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives exhibit significant inhibition capabilities, highlighting the potential of similar compounds in industrial applications (Zhang et al., 2015).

Biological and Pharmaceutical Applications

- Pharmacological Properties: 1H-imidazoles, which include the 2-ethyl-4-(trifluoromethyl)-1H-imidazole structure, have been synthesized and tested for their biological activities. These compounds exhibit a variety of effects, including hormonal activity and inhibitory effects on cyclooxygenase enzymes, pointing to their potential in medical research (Wiglenda et al., 2005).

Catalytic Applications

- Efficient Synthesis Catalysis: The ionic liquid 1-ethyl-3-methylimidazole acetate, similar in structure to 2-ethyl-4-(trifluoromethyl)-1H-imidazole, has been identified as a mild and effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles. This demonstrates the utility of imidazole derivatives in catalyzing chemical reactions (Zang et al., 2010).

Antifungal Activity

- Antifungal Properties: Certain 1H-imidazole derivatives, structurally similar to 2-ethyl-4-(trifluoromethyl)-1H-imidazole, have been synthesized and shown to exhibit antifungal activity against various fungal strains. This indicates the potential of imidazole derivatives in developing new antifungal agents (Chevreuil et al., 2008).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-ethyl-5-(trifluoromethyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2/c1-2-5-10-3-4(11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHSZKIHCLQCPNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2613591.png)

![2-(2-(4-fluorophenoxy)acetamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2613599.png)

![N-{6-[(diethylamino)sulfonyl]benzothiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B2613601.png)

![2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-N-methylthiophene-3-carboxamide](/img/structure/B2613609.png)

![N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2613612.png)